2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-methylpropyl 2-methyl-2-propenoate is a complex polymer composed of repeating units of 2-methylpropyl methacrylate and butyl acrylate. This polymer is known for its versatility and is widely used in various industrial applications due to its unique properties.

Synthetic Routes and Reaction Conditions:

Free Radical Polymerization: This is the most common method for synthesizing this polymer. The process involves the polymerization of 2-methylpropyl methacrylate and butyl acrylate in the presence of a free radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is typically carried out at elevated temperatures (60-80°C) under an inert atmosphere to prevent unwanted side reactions.

Emulsion Polymerization: This method involves dispersing the monomers in an aqueous medium containing a surfactant and a water-soluble initiator. The polymerization occurs in micelles, leading to the formation of polymer particles suspended in water. This method is used to produce polymers with specific particle sizes and morphologies.

Industrial Production Methods:

Batch Process: In this method, the monomers and initiator are mixed in a reactor, and the reaction is allowed to proceed until the desired molecular weight and conversion are achieved. The polymer is then isolated by precipitation or solvent evaporation.

Continuous Process: This method involves the continuous feeding of monomers and initiator into a reactor, where the polymerization occurs. The polymer is continuously removed from the reactor, allowing for large-scale production.

Types of Reactions:

Oxidation: The polymer can undergo oxidation reactions, leading to the formation of carboxylic acid groups on the polymer backbone.

Reduction: Reduction reactions can be used to convert carboxylic acid groups to alcohols.

Substitution: The polymer can undergo substitution reactions, where functional groups on the polymer backbone are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reactions are typically carried out in an acidic or neutral medium.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reactions are usually performed in anhydrous conditions.

Substitution: Common reagents include halogenating agents (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out in the presence of a catalyst.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated or functionalized polymers.

Scientific Research Applications

This polymer is widely used in scientific research due to its unique properties and versatility. Some of its applications include:

Chemistry: Used as a matrix for immobilizing enzymes and other biomolecules.

Biology: Employed in the fabrication of biosensors and biochips.

Medicine: Utilized in drug delivery systems and tissue engineering scaffolds.

Industry: Used in coatings, adhesives, and packaging materials.

Mechanism of Action

This polymer is similar to other acrylate-based polymers, such as poly(methyl methacrylate) (PMMA) and poly(butyl acrylate) (PBA). it has unique properties due to the presence of both 2-methylpropyl methacrylate and butyl acrylate units. These properties include improved flexibility, adhesion, and chemical resistance compared to PMMA and PBA.

Comparison with Similar Compounds

Poly(methyl methacrylate) (PMMA)

Poly(butyl acrylate) (PBA)

Poly(ethyl acrylate) (PEA)

Poly(isobutyl methacrylate) (PIBMA)

Properties

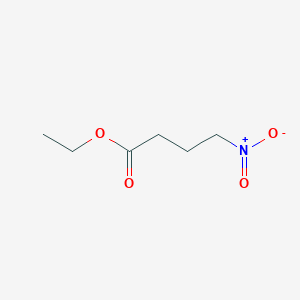

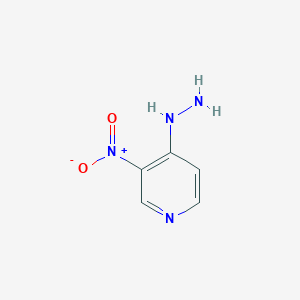

CAS No. |

9011-53-4 |

|---|---|

Molecular Formula |

C16H27O4- |

Molecular Weight |

283.38 g/mol |

IUPAC Name |

butyl 2-methylprop-2-enoate;(E)-2,5-dimethylhex-2-enoate |

InChI |

InChI=1S/2C8H14O2/c1-6(2)4-5-7(3)8(9)10;1-4-5-6-10-8(9)7(2)3/h5-6H,4H2,1-3H3,(H,9,10);2,4-6H2,1,3H3/p-1/b7-5+; |

InChI Key |

JVASPBMDPCASNP-GZOLSCHFSA-M |

SMILES |

CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-] |

Isomeric SMILES |

CCCCOC(=O)C(=C)C.CC(C)C/C=C(\C)/C(=O)[O-] |

Canonical SMILES |

CCCCOC(=O)C(=C)C.CC(C)CC=C(C)C(=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.